molecular formula C6H8O3S B13597804 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione

2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione

Cat. No.: B13597804
M. Wt: 160.19 g/mol
InChI Key: ITNLPICSBLJTHY-UHFFFAOYSA-N
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Description

2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione is a bicyclic compound containing a sulfur atom bridge. It is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione typically involves the oxidation of 2-thiabicyclo[2.2.1]heptane. One common method is treating 2-thiabicyclo[2.2.1]heptane with hydrogen peroxide, which results in the formation of diastereomeric sulfoxides. These sulfoxides can then be further oxidized using peracetic acid to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione has various applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic compounds.

    Biology: Its derivatives may be explored for potential biological activity.

    Medicine: Research into its potential medicinal properties is ongoing.

    Industry: It could be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione involves its reactivity with oxidizing agents. The sulfur atom in the bicyclic structure is particularly reactive, allowing for the formation of sulfoxides and sulfones through oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2lambda6-Thiabicyclo[22

Properties

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-one

InChI

InChI=1S/C6H8O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4,6H,1-3H2

InChI Key

ITNLPICSBLJTHY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1S(=O)(=O)C2

Origin of Product

United States

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